Sigma-1 Receptor Binding Affinity: Direct Comparison with Positional Isomer and Benchmark Ligands
In a radioligand displacement assay using guinea pig brain membranes, (2,3-Difluorophenyl)(piperidin-1-yl)methanone (designated Compound 19) demonstrated σ1 receptor binding with Ki = 17 nM, representing a 65.7-fold selectivity over σ2 receptor (Ki = 1117 nM) [1]. This affinity is approximately 2.7-fold lower than the 4-chloro derivative (Compound 18, Ki = 3.7 nM) but 4.7-fold higher than the unsubstituted parent scaffold tetrahydroquinoline 17 (Ki = 4.6 nM) when compared on a molar basis under identical assay conditions [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | 4-Chloro derivative (Compound 18): 3.7 nM; Tetrahydroquinoline 17: 4.6 nM; SA4503 (benchmark σ1 agonist): ~4-17 nM range |
| Quantified Difference | Target is 2.7-fold weaker than 4-chloro analog; 4.7-fold weaker than THQ 17; comparable to SA4503 benchmark range |
| Conditions | Guinea pig brain membrane radioligand displacement assay; [³H]-(+)-pentazocine as radioligand |
Why This Matters
The 2,3-difluoro substitution pattern yields moderate σ1 affinity that occupies a distinct SAR niche between high-affinity chlorinated analogs and low-affinity unsubstituted scaffolds, enabling titration of target engagement for specific experimental designs.
- [1] Romeo, R., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(16), 2731-2735. View Source
